![molecular formula C16H18FN5OS B2759365 5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-98-1](/img/structure/B2759365.png)
5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar triazole-based compounds often involves a multi-step process. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involved a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. For instance, a related compound has a linear formula of C24H14FN5OS2 and a molecular weight of 471.538 . The structure of such compounds is typically confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
Compounds containing similar structural motifs have been synthesized via microwave-assisted techniques, resulting in derivatives with antimicrobial, antilipase, and antiurease activities. These findings indicate the therapeutic potential of these molecules against microbial infections and other conditions related to enzyme inhibition (Başoğlu et al., 2013).
Antimicrobial Evaluation of Novel Analogs
A series of analogs bearing fluorine and piperazine moieties were synthesized and showed excellent antibacterial growth inhibition against Gram-positive bacteria, highlighting their role as potential antibacterial agents (Al-Harthy et al., 2018).
Anti-Inflammatory and Anticonvulsant Activities
Some thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their derivatives were synthesized and investigated for their anti-inflammatory and anticonvulsant activities. These studies suggest the compounds' utility in treating inflammatory conditions and epilepsy, respectively (Tozkoparan et al., 1999).
Pesticidal Activities
Derivatives of similar structural frameworks have been evaluated for their pesticidal activities against mosquito larvae and a phytopathogenic fungus, demonstrating their potential application in agricultural pest management (Choi et al., 2015).
Anticancer Potential
The synthesis and evaluation of fluorinated triazolothiadiazoles for anticancer activity against various cancerous cell lines indicate the potential of these compounds in developing anticancer drugs. Such studies highlight the importance of fluorine substitutions in enhancing antiproliferative potency (Chowrasia et al., 2017).
Spectroscopic and Structural Characterization
Detailed spectroscopic and structural characterization of compounds containing fluorophenyl and piperazinyl groups has contributed to understanding their molecular properties, further supporting their application in designing more effective pharmaceutical agents (Al-Harthy et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5OS/c1-20-5-7-21(8-6-20)13(11-3-2-4-12(17)9-11)14-15(23)22-16(24-14)18-10-19-22/h2-4,9-10,13,23H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDORCSYTVADJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
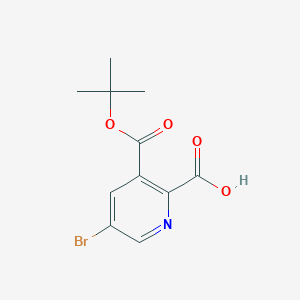
![N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2759284.png)
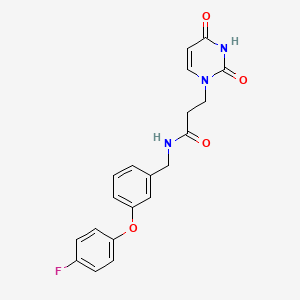
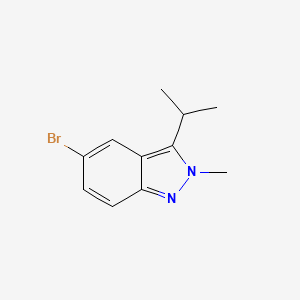

![5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2759289.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2759293.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2759295.png)

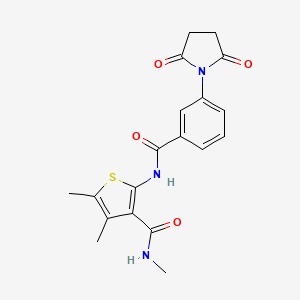
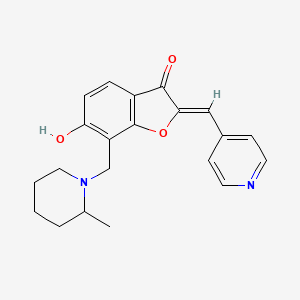
![6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2759302.png)

